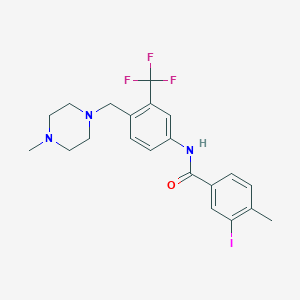

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

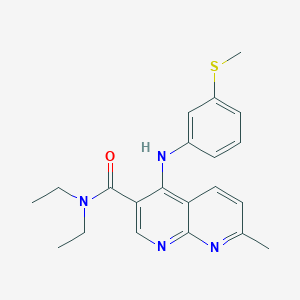

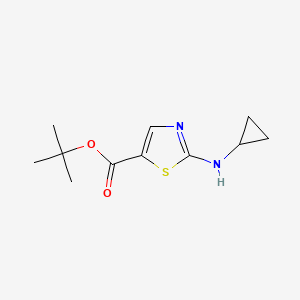

The compound "2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential anticonvulsant and anticancer properties. The structure of this compound suggests that it is a derivative of pyridine with various substituents that may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides, which share a similar pyridine core to our compound of interest, were synthesized and evaluated for anticonvulsant activity . These compounds were derived from Disopyramide, a known sodium channel blocker, and were designed to maintain the ability to inhibit voltage-gated sodium currents while reducing cardiotoxicity . Another study reported the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were characterized by various spectroscopic methods and screened for anticancer activity . These studies provide a framework for the synthesis of similar compounds, which likely involves multi-step organic synthesis and careful characterization of the final products.

Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a pyridinyl core with an oxo group, a methoxy substituent, and an acetamide linkage to a chloro-methoxyphenyl ring. The presence of the acetamide group is a common feature in the synthesis of related compounds, as seen in the 2-aryl-2-(pyridin-2-yl)acetamides . The methoxy and chloro substituents on the phenyl ring may influence the compound's binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

While specific chemical reactions involving the compound have not been detailed, the related compounds synthesized in the studies have been tested for their biological activities, which implies that they may undergo metabolic transformations in biological systems . The interactions with enzymes and receptors could lead to various chemical reactions, such as oxidation, reduction, or hydrolysis, which could affect the compound's pharmacokinetic and pharmacodynamic profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined by their functional groups and overall molecular architecture. The acetamide moiety, methoxy groups, and aromatic rings contribute to the compound's solubility, stability, and reactivity. The studies on related compounds have utilized spectroscopic techniques like LCMS, IR, and NMR to characterize these properties . These methods provide insights into the purity, molecular weight, and structural confirmation of the synthesized compounds.

Scientific Research Applications

Chemical Synthesis and Evaluation

Synthesis of Thiophene Analogues

Research on thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, focused on synthesizing and evaluating their potential carcinogenicity. This study highlights the importance of chemical synthesis in understanding the biological activity of structurally complex compounds (Ashby, Styles, Anderson, & Paton, 1978).

Novel Synthesis of Omeprazole

The novel methods for the synthesis of omeprazole and its impurities underline the significance of innovative synthesis techniques in developing pharmaceuticals and understanding their impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Pharmacokinetics and Pharmacodynamics

Cytochrome P450 Isoforms

A review on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes underscores the importance of understanding the metabolism of drugs, which could be relevant for compounds like the one (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Analytical Methods

Spectrophotometric Methods

Research on spectrophotometric methods for estimating esomeprazole magnesium and naproxen in tablet form emphasizes the role of analytical chemistry in the quality control and formulation of pharmaceuticals, potentially applicable to the compound (Jain, Kulkarni, Jain, & Jain, 2012).

Biotoxicity and Environmental Impact

Degradation and Biotoxicity of Acetaminophen

A review on the advanced oxidation process for the degradation of acetaminophen, including pathway, by-products, and biotoxicity, may offer insights into environmental and toxicological considerations relevant to complex organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-15(28)26-8-6-25(7-9-26)12-17-11-19(29)21(32-3)13-27(17)14-22(30)24-18-10-16(23)4-5-20(18)31-2/h4-5,10-11,13H,6-9,12,14H2,1-3H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRSCHBEJZUXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)